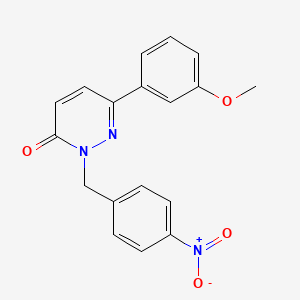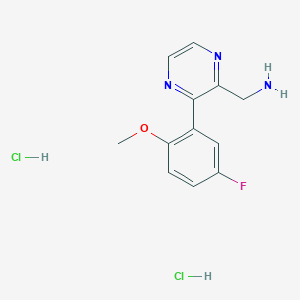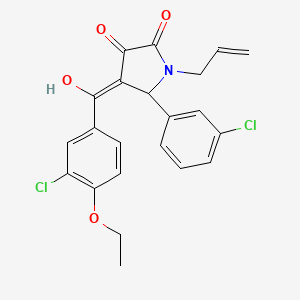
(Z)-2-(dimethylamino)-N'-hydroxy-2-(pyridin-3-yl)acetimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-(dimethylamino)-N’-hydroxy-2-(pyridin-3-yl)acetimidamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a dimethylamino group, a hydroxy group, and a pyridinyl group attached to an acetimidamide backbone. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(dimethylamino)-N’-hydroxy-2-(pyridin-3-yl)acetimidamide typically involves the reaction of pyridin-3-yl acetic acid derivatives with dimethylamine and hydroxylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of (Z)-2-(dimethylamino)-N’-hydroxy-2-(pyridin-3-yl)acetimidamide involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and yield. Industrial production methods may also involve additional purification steps, such as crystallization or chromatography, to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(dimethylamino)-N’-hydroxy-2-(pyridin-3-yl)acetimidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced .
Scientific Research Applications
(Z)-2-(dimethylamino)-N’-hydroxy-2-(pyridin-3-yl)acetimidamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of (Z)-2-(dimethylamino)-N’-hydroxy-2-(pyridin-3-yl)acetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets involved depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
3,4-diamino-6-azido-1H-pyrazolo[4,3-c]pyridin-5-ium: Known for its energetic properties and low sensitivities.
Pyrazolo[1,5-a]pyrimidine: Noted for its heat-resistant properties and similar structural features.
Uniqueness
(Z)-2-(dimethylamino)-N’-hydroxy-2-(pyridin-3-yl)acetimidamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C9H14N4O |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-(dimethylamino)-N'-hydroxy-2-pyridin-3-ylethanimidamide |
InChI |
InChI=1S/C9H14N4O/c1-13(2)8(9(10)12-14)7-4-3-5-11-6-7/h3-6,8,14H,1-2H3,(H2,10,12) |
InChI Key |
SBEDUQCAISBJAK-UHFFFAOYSA-N |
Isomeric SMILES |
CN(C)C(C1=CN=CC=C1)/C(=N/O)/N |
Canonical SMILES |
CN(C)C(C1=CN=CC=C1)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(5Z)-5-(1H-indol-3-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B14880467.png)

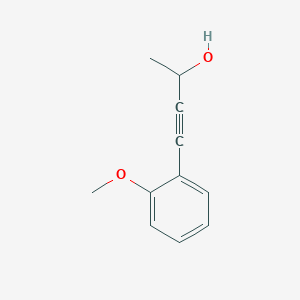
![(2Z,5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B14880494.png)
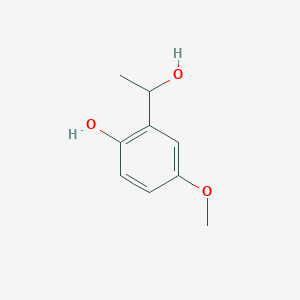
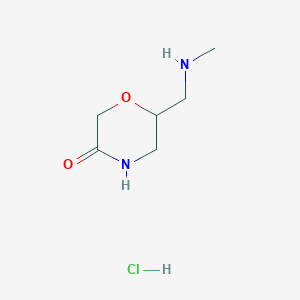

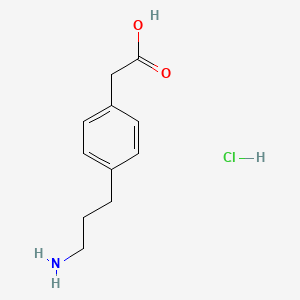
![3-[(Furan-2-ylmethyl)amino]-6-phenyl-1,2,4-triazin-5-ol](/img/structure/B14880509.png)
![1',2',3',6'-Tetrahydro-[3,4'-bipyridine]-5-carbonitrile hydrochloride](/img/structure/B14880519.png)
